Cas no 676366-01-1 (4-(tert-butoxy)-2-methylaniline)

4-(tert-butoxy)-2-methylaniline structure
676366-01-1 structure
Product Name:4-(tert-butoxy)-2-methylaniline
CAS No:676366-01-1
MF:C11H17NO
MW:179.258783102036
CID:394428
PubChem ID:39205256
Update Time:2025-04-19

4-(tert-butoxy)-2-methylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(1,1-dimethylethoxy)-2-methyl-
    • 2-methyl-4-[(2-methylpropan-2-yl)oxy]aniline
    • 4-(tert-butoxy)-2-methylaniline
    • DTXSID80653477
    • 676366-01-1
    • 4-tert-Butoxy-2-methylaniline
    • EN300-1295161
    • CS-0284062
    • Inchi: 1S/C11H17NO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,12H2,1-4H3
    • InChI Key: FKTSJBFQWWUQOH-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=C(C)C=1)N)C(C)(C)C

Computed Properties

  • Exact Mass: 179.13111
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • PSA: 35.25

4-(tert-butoxy)-2-methylaniline Pricemore >>

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